4-({1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
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Overview
Description
4-({1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a synthetic organic compound that features a pyridine ring, an azetidine ring, and a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol.
Bromothiophene Introduction: The bromothiophene moiety can be introduced via a halogenation reaction, where thiophene is treated with a brominating agent.
Coupling Reactions: The azetidine and bromothiophene intermediates are coupled using a suitable coupling reagent, such as a palladium catalyst, to form the desired product.
Pyridine Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors or conductive polymers.
Biological Research: The compound can be used as a tool in biological studies to investigate its effects on cellular processes and molecular targets.
Mechanism of Action
The mechanism of action of 4-({1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-({1-[(4-chlorothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
- 4-({1-[(4-fluorothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
- 4-({1-[(4-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
Uniqueness
The uniqueness of 4-({1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-[1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2S/c15-9-3-12(21-8-9)7-18-5-11(6-18)20-10-1-2-17-13(4-10)14(16)19/h1-4,8,11H,5-7H2,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFLAJLDRZKYBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CS2)Br)OC3=CC(=NC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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